molecular formula C7H13NO2 B13625115 (3S)-3-Amino-3-cyclobutylpropanoic acid

(3S)-3-Amino-3-cyclobutylpropanoic acid

Cat. No.: B13625115
M. Wt: 143.18 g/mol
InChI Key: BKTGHCWCUCSXIV-LURJTMIESA-N
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Description

(3S)-3-Amino-3-cyclobutylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclobutyl ring and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors followed by the introduction of the amino group. One common method is the cyclization of a suitable diene with a nitrile oxide to form the cyclobutyl ring, followed by hydrolysis and amination to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of supercritical fluids can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(3S)-3-Amino-3-cyclobutylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a cyclopropyl ring.

    (3S)-3-Amino-3-cyclopentylpropanoic acid: Similar structure but with a cyclopentyl ring.

    (3S)-3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring.

Uniqueness: (3S)-3-Amino-3-cyclobutylpropanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S)-3-amino-3-cyclobutylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1

InChI Key

BKTGHCWCUCSXIV-LURJTMIESA-N

Isomeric SMILES

C1CC(C1)[C@H](CC(=O)O)N

Canonical SMILES

C1CC(C1)C(CC(=O)O)N

Origin of Product

United States

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